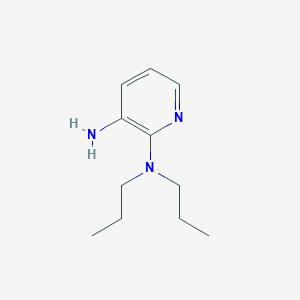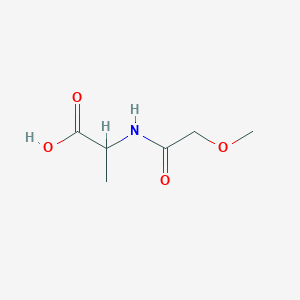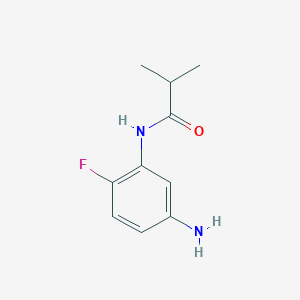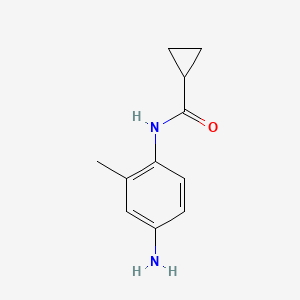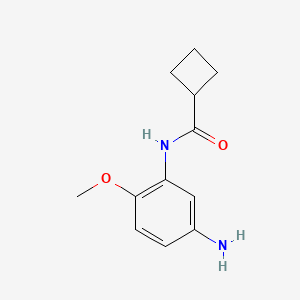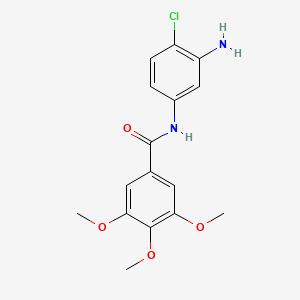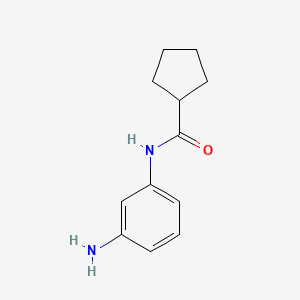
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Researchers have employed various methods to synthesize pyrazole derivatives, including the pyridazine ring present in our compound. These methods often involve cyclization reactions, functional group transformations, and coupling reactions . Further details would require specific literature references.
Molecular Structure Analysis
The molecular structure of 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid consists of a pyridazine ring with a carboxylic acid group and a fluorophenyl substituent. The presence of the pyridazine nucleus contributes to its diverse pharmacological potential .
Chemical Reactions Analysis
- Coupling Reactions : It can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Biologically Active Terphenyls : It has been used to synthesize novel biologically active terphenyls .
- Other Coupling Reactions : Examples include Suzuki coupling, Pd-catalyzed direct arylation, and Cu-catalyzed Petasis reactions .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Study
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have been synthesized and studied for their antimicrobial properties. For instance, fluoroquinolone-based 4-thiazolidinones, derived from a similar parent molecule, demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).
Intermediate for Anticancer Drugs
This compound is an important intermediate for the synthesis of many biologically active anticancer drugs. A study outlined an efficient synthesis process for 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, illustrating its significance in the development of anticancer medications (Zhang et al., 2019).
Fluorescent Indicators Development
Derivatives of this compound have been used in the development of fluorescent indicators. Particularly, substituted 4-oxo-4H-quinolizine-3-carboxylic acids have shown a strong fluorescent response to Mg2+, leading to the creation of the first Mg2+-selective, ratioable fluorescent indicators. This has practical applications in measuring intracellular Mg2+ levels, crucial for various biological processes (Otten, London, & Levy, 2001).
Antitubercular Agents Synthesis
This compound derivatives have also been synthesized as potential antitubercular agents. A study developed a series of compounds, some of which showed promising activity against Mycobacterium tuberculosis, highlighting the potential of these derivatives in tuberculosis treatment (Desai et al., 2016).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLEFHDAHNXIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

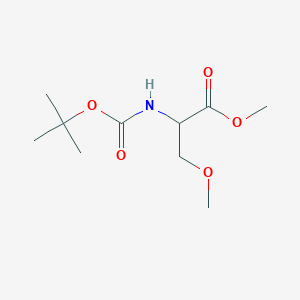
![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)
![3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid](/img/structure/B1319790.png)
